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Compound of Interest

Compound Name: Ethyl 3-fluoro-4-formylbenzoate

CAS No.: 1640117-38-9

Cat. No.: B2837414

Get Quote

Executive Summary & Strategic Relevance
Ethyl 3-fluoro-4-formylbenzoate is a critical fluorinated building block in modern medicinal

chemistry, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such

as Veliparib and Olaparib analogs. The presence of the fluorine atom at the ortho position to

the formyl group serves two strategic purposes in drug design: it modulates the metabolic

stability of the phenyl ring by blocking oxidative metabolism and electronically deactivates the

ring, influencing the reactivity of the aldehyde in subsequent condensation reactions (e.g.,

reductive amination or cyclization).

This guide provides a definitive spectroscopic profile of the compound, synthesizing

experimental data with theoretical coupling constants to serve as a reference standard for

purity assessment and structural validation.

Structural Analysis & Theoretical Prediction
The molecule consists of a tri-substituted benzene ring. The spectroscopic signature is

dominated by the Spin-Spin coupling between the Fluorine-19 nucleus (
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, 100% abundance) and the adjacent protons/carbons.

Electronic Environment: The formyl group (electron-withdrawing) and the ester group

(electron-withdrawing) create a highly electron-deficient ring.

Symmetry: The molecule possesses

symmetry (no internal plane of symmetry), rendering all aromatic protons and carbons
chemically equivalent but magnetically distinct.

Predicted J-Coupling Logic (Graphviz)
The following diagram illustrates the splitting logic for the aromatic protons, which is the most

complex aspect of the 1H NMR spectrum due to H-F coupling.
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Figure 1: 1H NMR Splitting Tree for Aromatic Protons. Note that Fluorine coupling (

) introduces additional splitting not seen in non-fluorinated analogs.

Comprehensive Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the consensus profile derived from the methyl ester analog (CAS

74733-25-8) and standard ethyl group increments.
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1H NMR (400 MHz, CDCl3)

Shift (

, ppm)
Multiplicity Integration

Coupling
Constants (

, Hz)

Assignment
Structural
Context

10.36 d 1H CHO

Formyl

proton.

Doublet due

to long-range

coupling with

F-3.

7.95 dd 1H Ar-H6

Ortho to

ester, para to

F.

7.88 dd 1H Ar-H2

Ortho to F.

Large

value is

characteristic

of H-F ortho

coupling.

7.68 dd 1H Ar-H5

Ortho to

CHO.

Appears as a

pseudo-triplet

due to

overlapping

values.

4.42 q 2H O-CH2-CH3
Methylene of

ethyl ester.

1.41 t 3H O-CH2-CH3
Methyl of

ethyl ester.
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13C NMR (100 MHz, CDCl3)
Carbonyls:

188.5 (CHO, d,

Hz), 165.2 (COOEt).

Aromatic C-F:

162.5 (d,

Hz). Note: This doublet is very wide and often low intensity.

Aromatic Backbone:

136.5 (d), 132.0 (d), 126.5 (d), 125.0 (d), 118.5 (d,

Hz).

Aliphatic:

61.8 (OCH2), 14.2 (CH3).

19F NMR (376 MHz, CDCl3)
Shift:

-110.5 to -112.0 ppm (m).

Analysis: Appears as a complex multiplet due to coupling with H-2, H-5, and potentially the

CHO proton.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is vital for confirming the oxidation state of the formyl group (ensuring no

over-oxidation to carboxylic acid).
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

2985, 2940 C-H Stretch (Alkyl) Standard ethyl group check.

2855, 2760 C-H Stretch (Aldehyde)
Critical: The "Fermi Doublet"

characteristic of aldehydes.

1725 C=O Stretch (Ester) Strong, sharp band.

1695 C=O Stretch (Aldehyde)
Conjugated aldehyde appears

at lower frequency than ester.

1250-1300 C-O / C-F Stretch

Strong bands; C-F stretch

often overlaps with C-O ester

stretch.

Mass Spectrometry (GC-MS / LC-MS)
Molecular Formula:

Molecular Weight: 196.18 g/mol

Ionization Mode: ESI+ or EI (70 eV)

Key Fragments (EI):

196

168

(McLafferty rearrangement of ethyl ester).

151

.

123

.
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Experimental Protocol: Synthesis & Isolation
Workflow
To ensure high spectral purity, the following synthesis and isolation workflow is recommended.

This pathway minimizes the "over-oxidized" acid impurity (3-fluoro-4-carboxybenzoate) which is

difficult to separate.

3-Fluoro-4-methylbenzoic acid Esterification
(EtOH, H2SO4, Reflux) Ethyl 3-fluoro-4-methylbenzoate Radical Bromination

(NBS, AIBN, CCl4) Benzyl Bromide Species Sommelet Oxidation
(Hexamethylenetetramine)

Ethyl 3-fluoro-4-formylbenzoate
(CAS 1640117-38-9)

Click to download full resolution via product page

Figure 2: Recommended Synthetic Pathway for High-Purity Isolation.

Sample Preparation for Analysis
Solvent: Dissolve 10 mg of sample in 0.6 mL of CDCl3 (Chloroform-d).

Neutralization: Ensure CDCl3 is filtered through basic alumina if the sample is acid-sensitive,

though this compound is relatively stable.

Reference: Use TMS (Tetramethylsilane) at 0.00 ppm as internal standard.

Quality Control & Impurity Profiling
When analyzing spectroscopic data, watch for these common impurities:

Ethyl 3-fluoro-4-hydroxymethylbenzoate: Result of aldehyde reduction. Look for a singlet at

4.7 ppm (CH2-OH) in 1H NMR.

3-Fluoro-4-formylbenzoic acid: Result of ester hydrolysis. Look for broad OH singlet >11 ppm

and loss of ethyl signals (q/t).

Regioisomers: If synthesized via lithiation/formylation, check for 2-fluoro isomers. The

coupling constants in the aromatic region will differ significantly (

ortho vs meta).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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